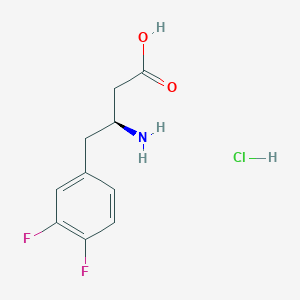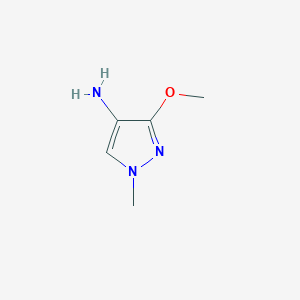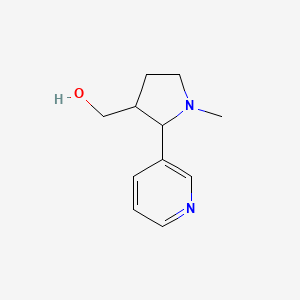
Fmoc-2-amino-5-methylbenzoic acid
Übersicht
Beschreibung
Fmoc-2-amino-5-methylbenzoic acid: is a chemical compound with the molecular formula C23H19NO4 and a molecular weight of 373.40 g/mol . This compound is primarily used in the field of peptide synthesis, where it serves as a protecting group for amino acids . The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used to protect the amino group of amino acids during peptide synthesis .
Wirkmechanismus
Target of Action
Fmoc-2-amino-5-methylbenzoic acid is primarily used as a protecting group for amines in organic synthesis . The compound’s primary targets are the amine groups that it protects during synthesis .
Mode of Action
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a Fmoc carbamate , which serves to protect the amine group during subsequent reactions . The Fmoc group is base-labile, meaning it can be rapidly removed by a base .
Result of Action
The primary result of this compound’s action is the protection of amine groups during organic synthesis . This allows for the selective reaction of other functional groups in the molecule, enabling the synthesis of complex organic compounds .
Action Environment
The action of this compound is influenced by the chemical environment in which it is used. For example, the presence of a base is required for the removal of the Fmoc group . Additionally, the compound’s stability and reactivity can be affected by factors such as temperature, solvent, and pH.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-2-amino-5-methylbenzoic acid typically involves the protection of the amino group of 2-amino-5-methylbenzoic acid with the Fmoc group. This can be achieved through the reaction of 2-amino-5-methylbenzoic acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The reaction is usually carried out in an organic solvent like dioxane .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity . The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: Fmoc-2-amino-5-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine.
Coupling Reactions: The compound can participate in peptide bond formation through nucleophilic substitution reactions.
Common Reagents and Conditions:
Piperidine: Used for the removal of the Fmoc group.
Carbodiimides: Used in peptide coupling reactions.
Major Products Formed:
Deprotected Amino Acid: Formed after the removal of the Fmoc group.
Peptides: Formed through coupling reactions with other amino acids.
Wissenschaftliche Forschungsanwendungen
Chemistry: Fmoc-2-amino-5-methylbenzoic acid is widely used in solid-phase peptide synthesis (SPPS) as a protecting group for the amino group of amino acids . This allows for the stepwise assembly of peptides on a solid support .
Biology and Medicine: In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand interactions . These peptides can also be used in the development of peptide-based drugs .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of peptide-based therapeutics . It is also used in the production of custom peptides for research and development purposes .
Vergleich Mit ähnlichen Verbindungen
2-Amino-5-methoxybenzoic acid: Used in the synthesis of various heterocyclic compounds.
2-Amino-5-methylbenzoic acid: Used in solution-phase peptide synthesis.
Uniqueness: Fmoc-2-amino-5-methylbenzoic acid is unique due to the presence of the Fmoc group, which provides a convenient and efficient method for protecting the amino group during peptide synthesis . This makes it highly valuable in the field of peptide chemistry .
Eigenschaften
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4/c1-14-10-11-21(19(12-14)22(25)26)24-23(27)28-13-20-17-8-4-2-6-15(17)16-7-3-5-9-18(16)20/h2-12,20H,13H2,1H3,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZFNFRMORUWNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[Phenyl(phenylsulfonyl)amino]methyl}benzoic acid](/img/structure/B3126187.png)
![Methyl 4-([phenyl(phenylsulfonyl)amino]methyl)benzoate](/img/structure/B3126188.png)


![2-(Piperidin-1-yl)benzo[d]thiazol-6-ol](/img/structure/B3126207.png)
![1-[2-(4-Methylphenoxy)ethyl]-2-(2-phenoxyethylsulfanyl)benzimidazole](/img/structure/B3126215.png)



![ethyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B3126255.png)



